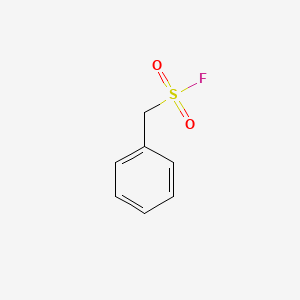
PMSF (Phenylmethylsulfonyl fluoride)
Übersicht
Beschreibung
Phenylmethylsulfonyl fluoride (PMSF) is a serine protease inhibitor, often used in the preparation of cell lysates . It does not inactivate all serine proteases . The effective concentration of PMSF is between 0.1 - 1 mM .
Molecular Structure Analysis
PMSF has a molecular formula of C7H7FO2S and a molecular weight of 174.19 g/mol . Its structure includes a phenyl group attached to a methanesulfonyl group, which is in turn attached to a fluoride atom .Chemical Reactions Analysis
PMSF reacts specifically with the active site serine residue in serine hydrolases . It does not bind to any other serine residues in the protein . This is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site .Physical And Chemical Properties Analysis
PMSF is a solid substance with a molar mass of 174.19 g/mol . It is soluble to >10 mg/ml in isopropanol, ethanol, methanol, or 1,2-propanediol . It is unstable in aqueous solution . In 100% isopropanol, it is stable for at least 9 months at +25°C .Wissenschaftliche Forschungsanwendungen
Protease Inhibition in Cell Lysis
PMSF is widely used as a protease inhibitor during cell lysis. It helps to prevent the degradation of proteins by inhibiting protease enzyme activity, which is crucial for studying cellular components and their functions .
Sample Preservation
In sample preservation, PMSF plays a role in stabilizing proteins by inhibiting proteases that could otherwise degrade them. This is particularly important for preserving the integrity of research samples over time .
Protein Purification
During protein purification processes, PMSF is used to inhibit serine proteases, ensuring that the proteins of interest are not degraded and can be isolated in their intact form .
Western Blot Analysis
PMSF is a component in radioimmunoprecipitation buffer for western blot analysis, aiding in the detection and analysis of proteins after gel electrophoresis .
Treatment of Acute Liver Injury
Research has shown that PMSF can effectively prevent and treat acute liver injury induced by acetaminophen (APAP), suggesting its potential use in preparing drugs for preventing and treating drug-induced liver injury .
Serine Protease Inhibition
As an irreversible serine protease inhibitor, PMSF targets enzymes like trypsin, chymotrypsin, thrombin, and papain, making it effective in most protein solutions at concentrations between 0.1 to 1 mM .
Wirkmechanismus
Target of Action
Phenylmethylsulfonyl fluoride (PMSF) is primarily a serine protease inhibitor . It targets serine proteases such as chymotrypsin, trypsin, and thrombin . These enzymes play crucial roles in various biological processes, including digestion, immune response, and blood clotting.
Mode of Action
PMSF functions by reacting specifically with the active site serine residue in serine hydrolases . This specificity is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . PMSF bonds covalently to the enzyme, forming an irreversible enzyme-PMS complex .
Pharmacokinetics
The effective concentration of PMSF is between 0.1 - 1 mM . The half-life of PMSF is short in aqueous solutions (110 min at pH 7, 55 min at pH 7.5, and 35 min at pH 8, all at 25 °C) . At 4˚C, pH 8, PMSF is almost completely degraded after 1 day . These properties impact the bioavailability of PMSF, necessitating its frequent administration or use in controlled environments.
Result of Action
The primary result of PMSF’s action is the inhibition of protein degradation . By preventing the action of serine proteases, PMSF can protect proteins from being broken down. This effect is often utilized in the preparation of cell lysates, where PMSF is added to prevent protein degradation .
Action Environment
The action of PMSF is influenced by environmental factors such as temperature and pH . Its stability in aqueous solutions is low, as it undergoes hydrolysis with water . PMSF is reportedly stable for 6 months at -20˚C in DMSO, and 9 months at room temperature in 100% isopropanol . Therefore, the efficacy and stability of PMSF are highly dependent on the specific conditions of its environment.
Safety and Hazards
PMSF is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It should be handled only inside a fume hood and while wearing gloves . DMSO is sometimes recommended as a solvent for stock solutions, but it should not be used as it makes intact skin permeable to PMSF .
Zukünftige Richtungen
The addition of PMSF to the trout liver S9 substrate depletion assay resulted in significantly higher rates of phenanthrene clearance in 2 h incubations relative to those obtained in the absence of PMSF, and a 6-fold increase in the working lifetime of the preparation . These findings demonstrate the value of adding PMSF to the trout S9 preparation and may have broad implications for use of this assay to support chemical bioaccumulation assessments for fish .
Eigenschaften
IUPAC Name |
phenylmethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYRMVIVWMBXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059819 | |
| Record name | Phenylmethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
| Record name | Phenylmethylsulfonyl fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16574 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenylmethylsulfonyl fluoride | |
CAS RN |
329-98-6 | |
| Record name | Phenylmethylsulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethylsulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PMSF | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanesulfonyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylmethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-toluenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMETHANESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57KD15003I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PMSF acts as a non-specific, irreversible serine protease inhibitor. [, , , , , , ] It interacts with the catalytic serine residue in the active site of these enzymes, forming a stable sulfonyl enzyme derivative and blocking further enzymatic activity. [, , ] This inhibition can have varied downstream effects depending on the specific protease targeted and the biological system involved. For instance, PMSF has been shown to inhibit the degradation of anandamide, an endocannabinoid, by targeting Fatty Acid Amide Hydrolase (FAAH), leading to increased anandamide levels. [] In another study, PMSF prevented the conversion of active type-1 protein phosphatases into the ATP-Mg-dependent form, impacting cellular signaling cascades. []
ANone:
- Molecular formula: C₇H₇FO₂S []
- Molecular weight: 174.19 g/mol []
- Spectroscopic data: While the provided research papers do not offer comprehensive spectroscopic data for PMSF, they mention techniques like NMR used for structural characterization of PMSF analogs. [] For detailed spectroscopic data, referring to chemical databases like PubChem or ChemSpider would be beneficial.
A: PMSF is unstable in aqueous solutions, rapidly degrading at a rate of >1 h at pH 7. [, ] This instability necessitates its storage in anhydrous solvents like isopropanol or DMSO. [, ] Furthermore, its effectiveness as a protease inhibitor can be influenced by factors like temperature, pH, and the presence of other chemicals.
A: PMSF itself does not possess catalytic properties. It is an irreversible inhibitor, meaning it permanently modifies its target enzyme. [, , ] The mechanism involves sulfonylation of the active site serine residue, forming a stable covalent bond. [, ] PMSF is not highly selective and can inhibit various serine proteases, including chymotrypsin, trypsin, thrombin, and subtilisin. [, , , ] This lack of specificity limits its use as a therapeutic agent but makes it a valuable tool in biochemical research for broad-spectrum protease inhibition during protein purification and analysis. [, , ]
A: Research into PMSF analogs, particularly the fatty acid sulfonyl fluorides, sheds light on its SAR. [, ] Chain length significantly influences both enzyme inhibitory activity and binding affinity for the cannabinoid receptor CB1. [, ] For instance, palmitylsulfonyl fluoride (C16) demonstrated higher potency as an anandamide amidase inhibitor compared to PMSF, while longer chain lengths decreased the affinity for the CB1 receptor. [] These findings suggest that modifying the alkyl chain of PMSF can modulate its activity, potency, and selectivity towards specific targets. [, , ]
A: As previously mentioned, PMSF degrades rapidly in aqueous solutions. [, ] Therefore, it is typically stored and used in anhydrous organic solvents like isopropanol or DMSO. [, ] While the provided research does not explore specific formulation strategies for PMSF, its inherent instability in aqueous solutions poses a challenge for its development as a therapeutic agent. [] Further research into formulations that enhance its stability and bioavailability would be crucial for its clinical application. []
A: The provided research does not directly address PMSF resistance. As a non-specific serine protease inhibitor, its effectiveness relies on covalent modification of the catalytic serine residue. [, ] Therefore, resistance mechanisms, if they exist, might involve mutations in the active site of target proteases that hinder PMSF binding or hydrolysis. [] Understanding potential resistance mechanisms would be essential for developing novel protease inhibitors that overcome this challenge. [, ]
A: While PMSF has been a valuable research tool, information regarding its long-term toxicity and safety profile in humans is limited. [, ] One study found PMSF to have relatively low systemic toxicity in mice (LD50 = 200 mg/kg, i.p.) [], but further research is needed to understand potential adverse effects and long-term consequences of PMSF exposure. [, , ]
A: The use of PMSF spans various disciplines, including biochemistry, cell biology, pharmacology, and toxicology. [, , , , , , , , , , , ] Its role as a protease inhibitor has been instrumental in understanding protease function, signal transduction pathways, and the development of neurodegenerative diseases. [, , , ] Furthermore, research on PMSF analogs has implications for developing more selective and stable protease inhibitors with potential therapeutic applications. [, , ] This cross-disciplinary use of PMSF highlights its significance as a research tool and its contribution to advancing our understanding of diverse biological processes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




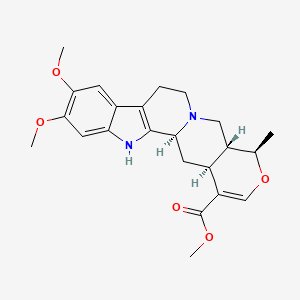
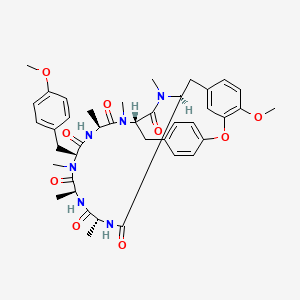


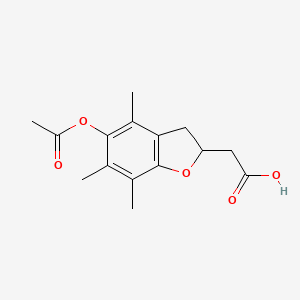

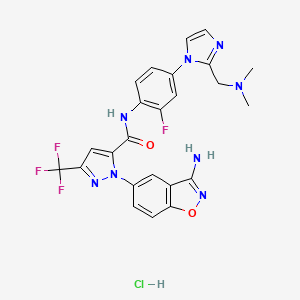
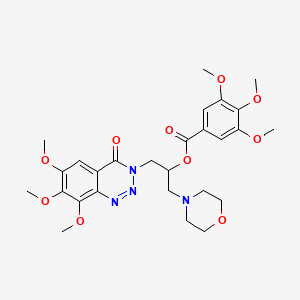

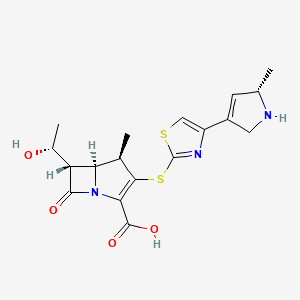
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)

![11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1678847.png)